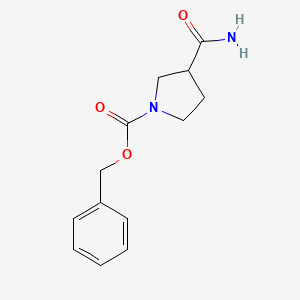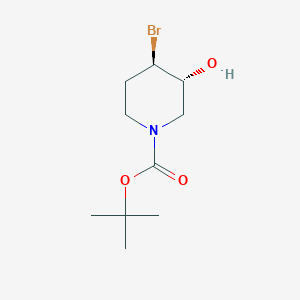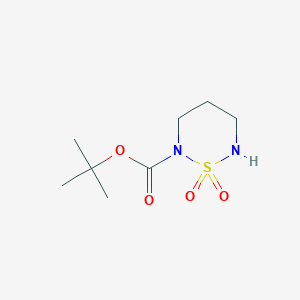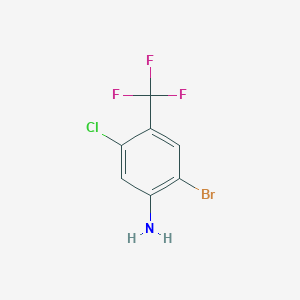
2-溴-5-氯-4-(三氟甲基)苯胺
描述
The compound 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative with potential applications in the synthesis of functional molecules, particularly in the field of agrochemicals and pharmaceuticals. The presence of bromo, chloro, and trifluoromethyl groups within the molecule suggests a high degree of reactivity and the potential for further chemical modifications .
Synthesis Analysis
Several methods have been developed for the synthesis of halogenated anilines with trifluoromethyl groups. A notable method involves the use of Ru(bpy)3Cl2 as a photocatalyst for the fluoroalkylation of anilines with BrCF2CF2Br under blue LED irradiation, which could potentially be adapted for the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline . Another approach for synthesizing related compounds includes high-pressure hydrolysis and reduction reactions, followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether . Additionally, a transition metal-free synthesis method has been reported for the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones, which demonstrates the possibility of synthesizing such compounds without the need for transition metal catalysts .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be influenced by the nature of the substituents. For instance, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their similar polarizations . The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information on the crystal system and the dihedral angles between aromatic rings .
Chemical Reactions Analysis
The reactivity of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline can be inferred from studies on similar compounds. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination reactions under reflux conditions, suggesting that the bromo and trifluoromethyl groups in halogenated anilines are amenable to further chemical transformations . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into various derivatives, including 4H-1,4-benzothiazines and their sulfones, indicates the versatility of such compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline can be deduced from studies on similar molecules. Vibrational spectroscopy (FT-IR and FT-Raman) and quantum chemical studies have been used to investigate the vibrational characteristics and functional groups of 2-chloro-5-(trifluoromethyl) aniline, providing insights into the influence of chlorine and trifluoromethyl substituents on the vibrational wavenumbers . The density functional theory (DFT) calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, have been employed to understand the electron density distribution and reactivity of such molecules . Additionally, the thermodynamic parameters and their temperature dependence have been illustrated, which are crucial for understanding the stability and reactivity under different conditions .
科学研究应用
1. Vibrational Analysis and Theoretical Studies
2-Bromo-5-chloro-4-(trifluoromethyl)aniline and related compounds have been extensively studied for their vibrational characteristics using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. These studies provide insights into the effects of substituents on the vibrational spectra of these molecules. Additionally, theoretical studies using density functional theory have been conducted to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surfaces, and thermodynamic functions of these compounds (Revathi et al., 2017).
2. Synthesis of Bioactive Compounds
Research has demonstrated methods for synthesizing meta-bromo- and meta-trifluoromethylanilines from cyclopentanones. This process is significant in the production of anilines, which are crucial components in biologically active compounds. The reaction yields various anilines with unique substitution patterns, contributing to the diversity of bioactive molecules (Staudt et al., 2022).
3. Development of Epoxy Systems
Studies have shown the use of compounds like 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in the development of epoxy systems with improved water resistance. By substituting halogen in these systems, significant reductions in water absorption were achieved. This research is pivotal in enhancing the durability and efficiency of epoxy-based materials (Johncock & Tudgey, 1983).
4. Preparation of Isatin Derivatives
The preparation of isatin derivatives, including those with bromo-, chloro-, and trifluoromethyl-groups, has been achieved from m-substituted aniline. This process is significant for producing a series of substituted isatins, which have diverse applications in pharmaceuticals and organic chemistry (Mao Zhenmin, 2008).
5. Synthesis of Quinolinones and Quinolines
Research has also been conducted on the synthesis of 4-(trifluoromethyl)-2-quinolinones from anilines, which can be further converted into various derivatives like 2-bromo-4-(trifluoromethyl)quinolines. These compounds have potential applications in creating complex organic molecules for various uses (Marull, Lefebvre & Schlosser, 2004).
安全和危害
属性
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMLYKXERNHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631021 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
CAS RN |
863111-48-2 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
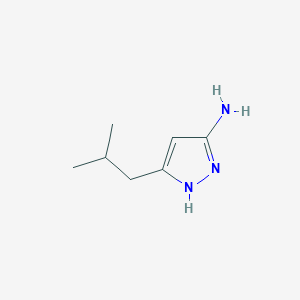
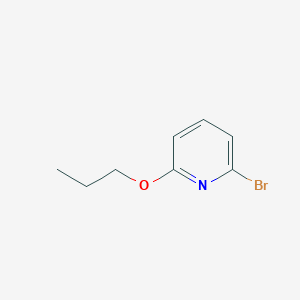





![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
